molecular formula C21H20O7 B2844830 Ethyl 5-(2-methoxy-2-oxoethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate CAS No. 383902-82-7

Ethyl 5-(2-methoxy-2-oxoethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

Cat. No.: B2844830
CAS No.: 383902-82-7
M. Wt: 384.384
InChI Key: SKVABTCQPAZFRF-UHFFFAOYSA-N
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Description

Ethyl 5-(2-methoxy-2-oxoethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a methoxyphenyl substituent at position 2 and a 2-methoxy-2-oxoethoxy group at position 5 of the benzofuran core.

Properties

IUPAC Name

ethyl 5-(2-methoxy-2-oxoethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-4-26-21(23)19-16-11-15(27-12-18(22)25-3)9-10-17(16)28-20(19)13-5-7-14(24-2)8-6-13/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVABTCQPAZFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(2-methoxy-2-oxoethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate (referred to as compound E) is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity associated with compound E, drawing from diverse sources and research findings.

Chemical Structure and Properties

Compound E is characterized by the following chemical structure:

  • Chemical Formula : C21H20O7
  • Molecular Weight : 384.4 g/mol
  • CAS Number : 383902-82-7

The structural features of compound E include a benzofuran core, methoxy groups, and an ethoxycarbonyl moiety, which may contribute to its biological properties.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer properties of compound E. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicates that compound E inhibits cell proliferation and induces apoptosis in human cancer cells through several mechanisms:

  • Inhibition of Cell Migration : Compound E significantly suppresses the migration of cancer cells, indicating potential anti-metastatic properties. This effect is mediated through the downregulation of integrin α7 and matrix metalloproteinases (MMPs), which are critical in the epithelial-mesenchymal transition (EMT) process associated with metastasis .
  • Induction of Apoptosis : The compound has been observed to activate apoptotic pathways in cancer cells, leading to increased cell death. This is likely facilitated by the modulation of p53 signaling pathways, which are crucial for regulating cell cycle and apoptosis .
  • Cell Cycle Arrest : Compound E may induce cell cycle arrest in specific phases, further contributing to its anti-proliferative effects on cancer cells.

In Vitro Studies

In vitro studies have demonstrated that compound E exhibits potent cytotoxicity against several human cancer cell lines, including hepatocellular carcinoma (HCC). The following table summarizes key findings from these studies:

Cell LineIC50 Value (μM)Mechanism of Action
Huh7 (HCC)38.15 (48h)Inhibition of integrin α7, MMP-9 downregulation
PLC/PRF/5 (HCC)Not specifiedInduction of apoptosis via p53 modulation

The IC50 value indicates the concentration required to inhibit 50% of cell viability, with lower values suggesting higher potency.

Case Studies

A notable case study involved the application of compound E in a model of HCC. The study revealed that treatment with non-cytotoxic concentrations led to significant reductions in cell migration and invasion capabilities. Additionally, compound E treatment resulted in morphological changes consistent with reduced malignancy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and related benzofuran derivatives:

Compound Name Position 2 Substituent Position 5 Substituent Key Structural Features Inferred Properties
Ethyl 5-(2-methoxy-2-oxoethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate (Target) 4-Methoxyphenyl 2-Methoxy-2-oxoethoxy Balanced electron-donating/withdrawing groups; moderate lipophilicity Potential metabolic stability; possible antimicrobial activity
Ethyl 5-{2-[2-(4-methylbenzoyl)hydrazino]-2-oxoethoxy}-2-phenyl-1-benzofuran-3-carboxylate Phenyl Hydrazine-linked 4-methylbenzoyl Bulky hydrazine group; increased hydrogen-bonding capacity Enhanced solubility; potential for targeted biological interactions
Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate 4-Methoxyphenyl Benzyloxy-oxoethoxy High lipophilicity due to benzyl group Improved membrane permeability; possible pharmacokinetic challenges
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate Phenyl 4-Fluorophenyl-oxoethoxy + bromine at C6 Electronegative fluorine; bromine increases steric hindrance Altered electronic properties; potential antitumor applications
Ethyl 5-(cyanomethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate 4-Methoxyphenyl Cyanomethoxy Strong electron-withdrawing cyano group Increased reactivity; possible cytotoxicity
Ethyl 2-(tert-butyl)-5-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3-carboxylate tert-Butyl 4-Methoxyphenyl-oxoethoxy Highly bulky tert-butyl group Reduced solubility; potential for prolonged half-life
Ethyl 3-methyl-4-[(phenylcarbonyl)oxy]-1-benzofuran-2-carboxylate Methyl Phenylcarbonyloxy at C4 Unconstitutional substitution pattern (C3 and C4) Unique binding interactions; limited comparability to target

Key Observations

The 2-methoxy-2-oxoethoxy group at position 5 offers a balance between lipophilicity and polarity, contrasting with more lipophilic (e.g., benzyloxy in ) or reactive (e.g., cyano in ) substituents.

Synthetic Accessibility :

  • The target compound’s substituents are less synthetically demanding than those requiring hydrazine linkers () or bromination (), suggesting easier scalability .

Metabolic Stability :

  • Methoxy groups (target) are metabolically stable compared to ester-linked groups (e.g., oxoethoxy in ), which may undergo hydrolysis .

Structural Characterization :

  • Tools like SHELX () are critical for confirming substituent positions and crystallographic data, ensuring accurate comparisons .

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